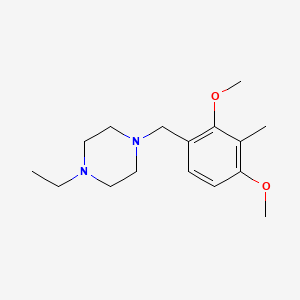
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1980s and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
作用机制
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine 12909 selectively inhibits the reuptake of dopamine by binding to the dopamine transporter (DAT) protein. This leads to an increase in the extracellular concentration of dopamine in the brain, which can have a variety of effects on behavior and cognition. The exact mechanism by which this compound 12909 produces its therapeutic effects is not fully understood, but it is thought to involve modulation of dopamine signaling in specific brain regions.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These include increased dopamine release and decreased dopamine reuptake, as well as alterations in other neurotransmitter systems such as serotonin and norepinephrine. This compound 12909 has also been shown to have neuroprotective effects in animal models of Parkinson's disease, possibly due to its ability to enhance dopamine signaling.
实验室实验的优点和局限性
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine 12909 has several advantages for use in lab experiments, including its high selectivity for the dopamine transporter and its ability to produce consistent and reproducible effects on dopamine signaling. However, there are also limitations to its use, including its potential for abuse and its toxicity at high doses.
未来方向
There are many potential future directions for research on 1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine 12909. One area of interest is its potential use in combination with other drugs or therapies for the treatment of addiction and other disorders. Another area of interest is the development of new analogs or derivatives of this compound 12909 with improved pharmacological properties. Finally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of this compound 12909 and to identify potential side effects or safety concerns associated with its use.
合成方法
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine 12909 can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxy-3-methylbenzaldehyde with ethylamine to form 1-(2,4-dimethoxy-3-methylbenzyl)ethylamine. This intermediate is then reacted with piperazine to form this compound 12909.
科学研究应用
1-(2,4-dimethoxy-3-methylbenzyl)-4-ethylpiperazine 12909 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to selectively inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in reward and motivation, in the brain. This mechanism of action makes it a promising candidate for the treatment of addiction and other disorders that involve dysregulation of the dopamine system.
属性
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-17-8-10-18(11-9-17)12-14-6-7-15(19-3)13(2)16(14)20-4/h6-7H,5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEVZNVFAKVOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-dimethyl-4-(4-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5017130.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5017152.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5017160.png)
![3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5017170.png)
![4-[4-[4-(benzyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5017173.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B5017178.png)
![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017196.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5017210.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5017218.png)
![1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5017225.png)
![4-methoxy-2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5017231.png)